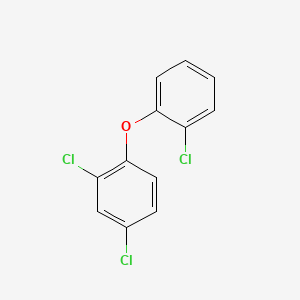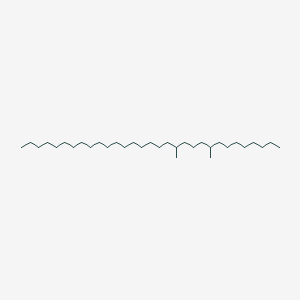
9,13-Dimethylhentriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,13-Dimethylhentriacontane: is a long-chain hydrocarbon with the molecular formula C33H68 . It is a member of the alkane family, characterized by its saturated carbon chain with single bonds. This compound is notable for its specific structural configuration, where methyl groups are attached to the 9th and 13th carbon atoms of the hentriacontane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Dimethylhentriacontane typically involves the following steps:
Starting Materials: The synthesis begins with simpler hydrocarbons or alkanes.
Purification: The final product is purified using techniques like distillation or chromatography to ensure the desired compound’s purity.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to facilitate the alkylation and chain elongation processes.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Batch or Continuous Processes: Depending on the scale, either batch or continuous production methods can be employed.
Analyse Des Réactions Chimiques
Types of Reactions
9,13-Dimethylhentriacontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert any functional groups back to hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
9,13-Dimethylhentriacontane has several applications in scientific research, including:
Chemistry
Model Compound: Used as a model compound in studies of long-chain hydrocarbons and their properties.
Catalysis Research: Investigated for its behavior in catalytic processes and reactions.
Biology
Biomarker: Utilized as a biomarker in ecological and environmental studies to trace the presence of specific organisms or environmental conditions.
Medicine
Pharmacological Studies: Explored for its potential effects and interactions with biological systems.
Industry
Lubricants: Used in the formulation of specialized lubricants due to its long-chain structure and stability.
Surfactants: Investigated for its potential use in surfactant formulations.
Mécanisme D'action
The mechanism of action of 9,13-Dimethylhentriacontane involves its interaction with molecular targets and pathways, primarily through hydrophobic interactions due to its non-polar nature. It can integrate into lipid membranes, affecting membrane fluidity and function. In catalytic processes, it may act as a substrate or intermediate, participating in various reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hentriacontane: The parent compound without methyl substitutions.
3,9-Dimethylhentriacontane: Another isomer with methyl groups at different positions.
13,17-Dimethylhentriacontane: A similar compound with methyl groups at the 13th and 17th positions.
Uniqueness
9,13-Dimethylhentriacontane is unique due to its specific methyl group positioning, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This unique structure makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
73189-42-1 |
|---|---|
Formule moléculaire |
C33H68 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
9,13-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-29-33(4)31-27-30-32(3)28-25-23-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
Clé InChI |
DBSCKMQEVUBOTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

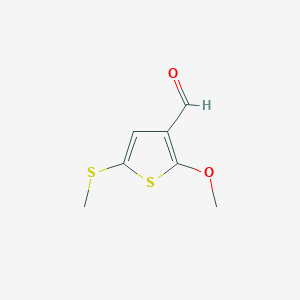
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
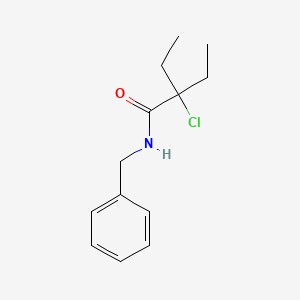

![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)

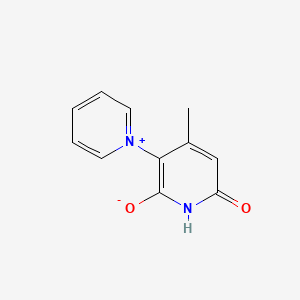
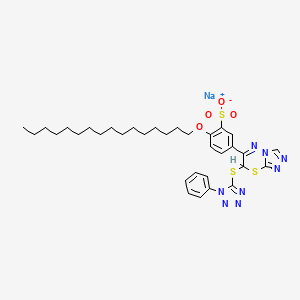
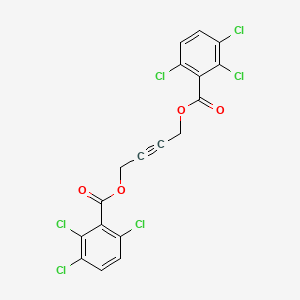

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
